

An In-depth Technical Guide on the Chemical Properties of Glyoxalbis(2-hydroxyanil)

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Compound of Interest

Compound Name: Glyoxalbis(2-hydroxyanil)

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Abstract

Glyoxalbis(2-hydroxyanil), a Schiff base ligand, is a significant compound in coordination chemistry with potential applications in various scientific fields, including analytical chemistry and catalysis. This technical guide provides a comprehensive overview of its core chemical properties, drawing from available scientific literature and chemical data. The document details its synthesis, spectroscopic characteristics, and thermal and electrochemical properties. Standardized experimental protocols are provided to aid in the replication and further investigation of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, key processes and relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

Glyoxalbis(2-hydroxyanil), with the chemical formula $C_{14}H_{12}N_2O_2$, is a symmetrical tetradentate Schiff base formed from the condensation reaction of glyoxal and 2-aminophenol. [1] It is a yellow to orange crystalline solid that is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol, methanol, and dimethylformamide.[1] Its primary utility lies in its function as a versatile ligand capable of forming stable complexes with a variety of transition metal ions.[1] This property has led to its use as an indicator for metal titrations and has spurred interest in its potential catalytic activities.[2] This guide aims to consolidate the

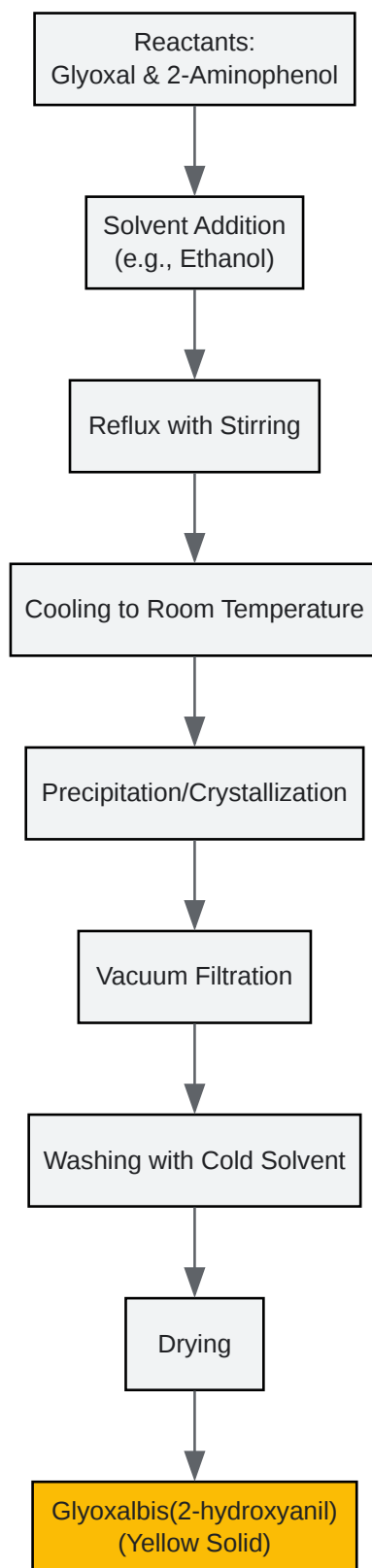
existing knowledge on the chemical properties of **Glyoxalbis(2-hydroxyanil)** to serve as a valuable resource for researchers in chemistry and drug development.

Synthesis and Structure

The synthesis of **Glyoxalbis(2-hydroxyanil)** is typically achieved through a condensation reaction between glyoxal and 2-aminophenol, usually in a 1:2 molar ratio. The reaction involves the formation of two imine (C=N) bonds, characteristic of Schiff bases.

General Synthesis Workflow

The synthesis process can be generalized into several key steps, as depicted in the workflow diagram below.



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Caption: Generalized workflow for the synthesis of **Glyoxalbis(2-hydroxyanil)**.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of **Glyoxalbis(2-hydroxyanil)** is as follows:

- **Dissolution of Reactant:** Dissolve 2-aminophenol in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Glyoxal:** To the stirred solution, add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise. The molar ratio of 2-aminophenol to glyoxal should be approximately 2:1.
- **Reaction Condition:** The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- **Isolation of Product:** After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
- **Purification:** The collected solid is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of **Glyoxalbis(2-hydroxyanil)** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂	[3]
Molecular Weight	240.26 g/mol	[3]
CAS Number	1149-16-2	[3]
Appearance	White to light yellow powder to crystals	[4]
Melting Point	203-211 °C (lit.)	[4]
Solubility	Insoluble in water; Soluble in benzene, ethanol, methanol, dioxane.	

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of **Glyoxalbis(2-hydroxyanil)**.

UV-Visible Spectroscopy

The UV-Visible spectrum of Schiff bases is characterized by absorption bands arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic rings and the imine group. Specific quantitative absorption maxima for **Glyoxalbis(2-hydroxyanil)** are not readily available in the reviewed literature. However, for its metal complexes, such as with cadmium, fluorescence properties have been studied, showing maximum excitation and emission wavelengths at 227.4 nm and 320.0 nm, respectively, for the chelate.[5][6]

Experimental Protocol: UV-Visible Spectroscopy[5][7]

- **Solution Preparation:** Prepare a dilute solution of **Glyoxalbis(2-hydroxyanil)** in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
- **Instrumentation:** Use a dual-beam UV-Visible spectrophotometer.
- **Baseline Correction:** Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

- **Sample Analysis:** Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

The IR spectrum of **Glyoxalbis(2-hydroxyanil)** would be expected to show characteristic absorption bands for the O-H, C-H (aromatic), C=N (imine), and C=C (aromatic) functional groups. While specific peak assignments are not widely published, the presence of an imine bond is a key feature.

Functional Group	Expected Wavenumber (cm^{-1})
O-H (Phenolic)	3200-3600 (broad)
C-H (Aromatic)	3000-3100
C=N (Imine)	1600-1650
C=C (Aromatic)	1450-1600

Experimental Protocol: FTIR Spectroscopy[1][8]

- **Sample Preparation:** For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- **Sample Spectrum:** Record the IR spectrum of the sample.
- **Data Analysis:** Identify and assign the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the molecular structure of **Glyoxalbis(2-hydroxyanil)**. Although a complete, assigned spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure. A database entry for the ^{13}C NMR spectrum exists but is not freely accessible.^[9]

Expected ^1H NMR Chemical Shifts:

- Aromatic Protons: Signals in the range of 6.5-8.0 ppm.
- Imine Proton ($-\text{CH}=\text{N}-$): A singlet peak typically in the range of 8.0-9.0 ppm.
- Phenolic Proton ($-\text{OH}$): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ^{13}C NMR Chemical Shifts:

- Aromatic Carbons: Signals in the range of 110-160 ppm.
- Imine Carbon ($-\text{CH}=\text{N}-$): A signal in the range of 160-170 ppm.

Experimental Protocol: NMR Spectroscopy^{[10][11][12]}

- Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., $\text{DMSO}-d_6$ or CDCl_3) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural assignments.
- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a compound. Specific TGA/DSC data for **Glyoxalbis(2-hydroxyanil)** is not readily found in the literature. However, studies on similar Schiff bases indicate that they are generally stable at elevated temperatures, with decomposition often occurring in multiple steps.[13][14]

Experimental Protocol: TGA/DSC[2][6]

- **Sample Preparation:** Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina or aluminum).
- **Instrumentation:** Use a simultaneous TGA/DSC instrument.
- **Experimental Conditions:** Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
- **Data Analysis:** Analyze the TGA curve for weight loss as a function of temperature and the DSC curve for endothermic or exothermic transitions.

Electrochemical Properties

The electrochemical behavior of **Glyoxalbis(2-hydroxyanil)** can be investigated using techniques like cyclic voltammetry. The imine groups and the phenolic hydroxyl groups are potential redox-active sites. Studies on other tetradentate Schiff base complexes have shown that the metal center's redox properties are influenced by the ligand environment.[15][16][17] The free ligand itself is also expected to exhibit electrochemical activity.

Expected Electrochemical Behavior

The phenolic hydroxyl groups can be oxidized, and the imine groups can be reduced. The exact potentials for these processes would need to be determined experimentally.

Experimental Protocol: Cyclic Voltammetry[18][19][20]

- **Electrolyte Solution:** Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

- **Electrochemical Cell:** Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- **Deoxygenation:** Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
- **Data Acquisition:** Scan the potential between defined limits and record the resulting current.
- **Data Analysis:** Analyze the cyclic voltammogram to identify oxidation and reduction peaks and determine their potentials.

Coordination Chemistry and Potential Applications

Glyoxalbis(2-hydroxyanil) acts as a tetradentate ligand, coordinating to metal ions through the two phenolic oxygen atoms and the two imine nitrogen atoms. This forms two five-membered chelate rings, resulting in a stable complex.

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